4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structural features, which include a benzothiazine core, a fluorine atom, and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiazine intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted benzothiazine derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.
4-(3,4-Dimethoxyphenyl)-6-bromo-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3,4-dimethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its chloro and bromo analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-28-17-7-6-15(12-18(17)29-2)24-13-20(21(25)23-9-3-4-10-23)30(26,27)19-8-5-14(22)11-16(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHZHQYGUCYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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